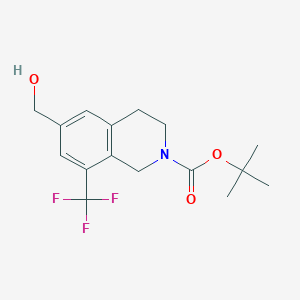
2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine is an organic compound with the molecular formula C13H15N3 It is a derivative of pyridine, characterized by the presence of a 2,6-dimethylphenyl group attached to the nitrogen atom at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine typically involves the reaction of 2,6-dimethylaniline with pyridine-2,3-dicarboxylic acid or its derivatives. One common method is the condensation reaction between 2,6-dimethylaniline and pyridine-2,3-dicarboxylic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and pigments due to its stability and reactivity.
作用机制
The mechanism of action of 2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors and signaling pathways can result in various biological responses, such as apoptosis or cell proliferation.
相似化合物的比较
Similar Compounds
- N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
- N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
- N-(2,6-Dimethylphenyl)-2-picolinamide
Uniqueness
2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
2-N-(2,6-dimethylphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C13H15N3/c1-9-5-3-6-10(2)12(9)16-13-11(14)7-4-8-15-13/h3-8H,14H2,1-2H3,(H,15,16) |
InChI 键 |
HQBSJSDBJCVOMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)
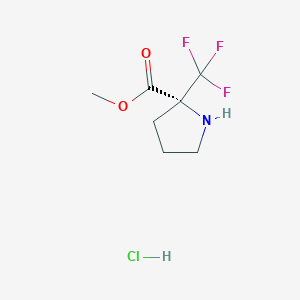
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
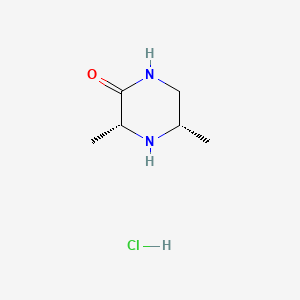
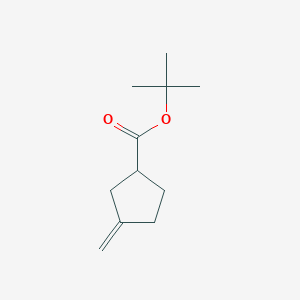
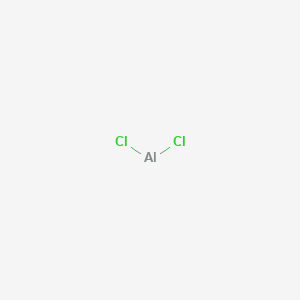

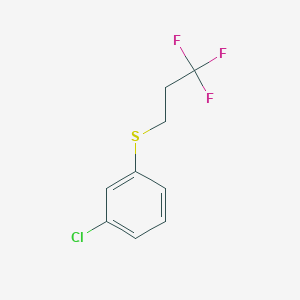

![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)


